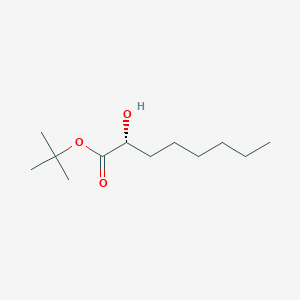
3-Bromo-4-cyclopropylbenzoic acid
Descripción general
Descripción
3-Bromo-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9BrO2. It is characterized by a bromine atom and a cyclopropyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by the bromination of 4-cyclopropylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Another method involves the alkylation of benzoic acid with cyclopropylmethyl chloride in the presence of aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 3-bromo-4-cyclopropylbenzoic anhydride.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 3-hydroxy-4-cyclopropylbenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-bromo-4-cyclopropylbenzoic anhydride.
Reduction: 3-hydroxy-4-cyclopropylbenzoic acid.
Substitution: 3-hydroxy-4-cyclopropylbenzoic acid or 3-amino-4-cyclopropylbenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-cyclopropylbenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including quinolone antibacterials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
3-Bromo-4-cyclopropylbenzoic acid is structurally similar to other halogenated benzoic acids, such as 3-chloro-4-cyclopropylbenzoic acid and 3-fluoro-4-cyclopropylbenzoic acid. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts. These differences can influence its biological activity and industrial applications.
Comparación Con Compuestos Similares
3-Chloro-4-cyclopropylbenzoic acid
3-Fluoro-4-cyclopropylbenzoic acid
3-Iodo-4-cyclopropylbenzoic acid
Propiedades
IUPAC Name |
3-bromo-4-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSCOWWLLABAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660780 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-50-8 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














